This compound is noted in various chemical databases and research articles as a potential inhibitor of glycosidases and other enzymes. It has been identified in drug discovery contexts, particularly related to metabolic disorders and cancer therapies. The compound's structure includes a pyrano-thiazole framework that is characteristic of several biologically active compounds.
The synthesis of 3AR,5R,6S,7R,7AR-5-Hydroxymethyl-2-methyl-5,6,7,7A-tetrahydro-3AH-pyrano[3,2-D]thiazole-6,7-diol typically involves multi-step synthetic pathways:
The molecular structure of 3AR,5R,6S,7R,7AR-5-Hydroxymethyl-2-methyl-5,6,7,7A-tetrahydro-3AH-pyrano[3,2-D]thiazole-6,7-diol features:
The chemical reactivity of 3AR,5R,6S,7R,7AR-5-Hydroxymethyl-2-methyl-5,6,7,7A-tetrahydro-3AH-pyrano[3,2-D]thiazole-6,7-diol includes:
The mechanism of action for this compound primarily involves its role as an enzyme inhibitor:
Studies indicate that similar compounds have shown efficacy in reducing enzyme activity associated with certain diseases such as diabetes and cancer.
The physical and chemical properties of 3AR,5R,6S,7R,7AR-5-Hydroxymethyl-2-methyl-5,6,7,7A-tetrahydro-3AH-pyrano[3,2-D]thiazole-6,7-diol include:
Other predicted properties include:
The applications of 3AR,5R,6S,7R,7AR-5-Hydroxymethyl-2-methyl-5,6,7,7A-tetrahydro-3AH-pyrano[3,2-D]thiazole-6,7-diol are diverse:
The compound “3aR,5R,6S,7R,7aR-5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]thiazole-6,7-diol” follows IUPAC naming rules for fused heterobicyclic systems. The parent structure comprises a pyrano[3,2-d]thiazole core, indicating a pyran ring fused with a thiazole ring at bonds 3,2 and 4,5. The prefix “3aH-” specifies the bridgehead hydrogen position, while “tetrahydro” denotes saturation across two rings. The substituents are enumerated:
Alternative names from chemical databases highlight minor variations in ring-numbering conventions:
| Systematic Name Variant | Source |
|---|---|
| (3aR,5R,6S,7R,7aR)-5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]thiazole-6,7-diol | [3] |
| 3a,6,7,7a-Tetrahydro-5-(hydroxymethyl)-2-methyl-(3aR,5R,6S,7R,7aR)-5H-pyrano[3,2-d]thiazole-6,7-diol | [8] |
| 5-(Hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]thiazole-6,7-diol | [2] |
The stereodescriptor (3aR,5R,6S,7R,7aR) defines the absolute configuration at five chiral centers. This configuration arises from cis fusion of the pyran and thiazole rings, creating a rigid bicyclic system. Key stereochemical features include:
| Chiral Center | Configuration | Bond Angle/Dihedral Impact |
|---|---|---|
| 3a | R | Dictates thiazole ring puckering |
| 5 | R | Positions C5–CH₂OH axially |
| 6 | S | Fixes C6–OH equatorial |
| 7 | R | Orients C7–OH axial |
| 7a | R | Determines pyran ring conformation |
Standardized molecular descriptors encode structural and stereochemical information:
C[C@@H]1N=C(SC2O[C@H](CO)[C@@H](O)[C@H](O)[C@@H]12)CThis string specifies atom connectivity, chirality (via @ and @@ symbols), and functional groups (–OH, –CH₃) [8]. DRHXTSWSUAJOJZ-FMDGEEDCSA-NA hashed version of the full InChI descriptor, enabling database searches [8]. InChI=1S/C8H13NO4S/c1-3-9-5-7(12)6(11)4(2-10)13-8(5)14-3/h4-8,10-12H,2H2,1H3/t4-,5-,6-,7-,8-/m1/s1Contains layers for molecular formula, connectivity, stereochemistry, and tautomerism [2] [8]. Molecular Formula: C₈H₁₃NO₄SMolecular Weight: 219.26 g/mol [3]
Structural validation relies on X-ray crystallography and NMR spectroscopy:
NGT) confirms the bicyclic framework with bond lengths of 1.46 Å (C5–C5a), 1.42 Å (C7a–N), and 1.81 Å (C2–S). The dihedral angle between pyran and thiazole rings is 12.5°, indicating slight puckering [6].
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 2134602-45-0
CAS No.: 2647-50-9
CAS No.: 22108-99-2